N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine
Description
Properties
IUPAC Name |
N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-16(2,3)20-11-13(18-19-20)10-17-14-8-4-6-12-7-5-9-21-15(12)14/h4,6,8,11,17H,5,7,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZRQUIUIXJTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CNC2=CC=CC3=C2OCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine typically involves multiple steps, starting with the preparation of the triazole ring followed by its attachment to the chromen-8-amine moiety. The reaction conditions often include the use of copper catalysts to facilitate the formation of the triazole ring through azide-alkyne cycloaddition .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine primarily undergoes click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) salts (such as copper sulfate or copper(I) bromide), sodium ascorbate as a reducing agent, and various azides and alkynes as reactants. The reaction typically occurs under mild conditions, often at room temperature, and in aqueous or mixed solvent systems .
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are highly stable and can be used for further functionalization or as bioconjugates in various applications .
Scientific Research Applications
N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine has several scientific research applications:
Chemistry: It is used as a ligand in click chemistry reactions to create stable triazole linkages.
Biology: The compound is employed in bioconjugation techniques to label biomolecules, enabling the study of biological processes at the molecular level.
Industry: The compound can be used in the synthesis of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine involves its role as a ligand in CuAAC reactions. The compound coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling .
Comparison with Similar Compounds
Similar Compounds
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: Another ligand used in CuAAC reactions with similar properties.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propionic acid: A structurally related compound with applications in click chemistry.
Uniqueness
N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine is unique due to its specific combination of a triazole ring and a chromen-8-amine moiety, which provides distinct chemical properties and reactivity. Its water solubility and biocompatibility make it particularly valuable for biological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
